molecular formula C7H5F2N3 B147823 2,5-Difluoro-4-hydrazinylbenzonitrile CAS No. 129946-63-0

2,5-Difluoro-4-hydrazinylbenzonitrile

Cat. No. B147823
M. Wt: 169.13 g/mol
InChI Key: PCCAOKUPWXCHHG-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-hydrazinylbenzonitrile is a compound that is likely to be of interest due to the presence of both fluorine atoms and a hydrazinyl group attached to a benzonitrile moiety. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on fluorinated heterocyclic compounds and hydrazinyl-substituted benzonitriles.

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored, such as the formation of 5-perfluoroalkyl-1,2,4-triazoles through the hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles . This process involves nucleophilic addition followed by ring-opening and closure, which could be relevant for synthesizing the 2,5-difluoro-4-hydrazinylbenzonitrile by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction has been used to determine the structure of a pyridine derivative with a hydrazino group, which revealed structural differences compared to related compounds . This technique could similarly be applied to analyze the molecular structure of 2,5-difluoro-4-hydrazinylbenzonitrile, providing insights into its geometric parameters and potential supramolecular interactions.

Chemical Reactions Analysis

The reactivity of the hydrazino group in the presence of fluorinated moieties could lead to various chemical reactions. For instance, the cyclization of 2-aryloxybenzonitriles in trifluoromethanesulfonic acid to form xanthone derivatives indicates that the benzonitrile group can participate in ring-forming reactions under acidic conditions . This knowledge could be applied to predict the reactivity of the hydrazinyl group in 2,5-difluoro-4-hydrazinylbenzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds and their interactions have been studied, such as the role of fluorine in aggregation and complex C–F/C–H disorder . These findings suggest that the difluorobenzene moiety in 2,5-difluoro-4-hydrazinylbenzonitrile could lead to unique intermolecular interactions and influence its physical properties. Additionally, DFT computational methods have been used to analyze the geometrical structure, vibrational spectra, and NLO properties of a related molecule, 5-fluoro-2-methylbenzonitrile . Such computational studies could be employed to predict the properties of 2,5-difluoro-4-hydrazinylbenzonitrile, including its stability, electronic transitions, and thermodynamic behavior.

Scientific Research Applications

Radiofluorination in Pharmaceutical Chemistry

One of the significant applications of compounds like 2,5-Difluoro-4-hydrazinylbenzonitrile is in the field of radiofluorination for pharmaceuticals. For example, Zlatopolskiy et al. (2012) discussed the use of radiofluorinated 4-fluorobenzonitrile oxide for the preparation of radiopharmaceuticals, highlighting the compound's potential in medical imaging and diagnostics (Zlatopolskiy et al., 2012).

Synthesis of Polymers

In the synthesis of polymers, 2,5-Difluoro-4-hydrazinylbenzonitrile derivatives have been utilized. Kricheldorf et al. (2005) reported on the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluorobenzonitriles, demonstrating the use of these compounds in creating soluble polyethers (Kricheldorf et al., 2005).

Photochemistry and Spectroscopy

The photochemical properties of substituted benzonitriles, including 2,5-difluoro derivatives, have been studied by Bonnichon et al. (1999). Their research into the photochemistry of these compounds in aqueous solutions contributes to our understanding of their phototransformation and potential applications in spectroscopy (Bonnichon et al., 1999).

Organic Chemistry and Synthesis

In organic synthesis, 2,5-Difluoro-4-hydrazinylbenzonitrile derivatives are used in various reactions. Kosobokov et al. (2012) discussed the preparation of difluoro(trimethylsilyl)acetonitrile and its application as a cyanodifluoromethylating reagent, highlighting the versatility of difluoro compounds in chemical synthesis (Kosobokov et al., 2012).

Fluorescent and Colorimetric Indicators

Compounds like 2,5-Difluoro-4-hydrazinylbenzonitrile have also been investigated for their potential as fluorescent and colorimetric indicators. Ghosh et al. (2015) described the synthesis of a probe using 4-formylbenzonitrile, a related compound, for detecting palladium in breast cancer cells, indicating the relevance of such compounds in biomedical imaging (Ghosh et al., 2015).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2,5-difluoro-4-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-5-2-7(12-11)6(9)1-4(5)3-10/h1-2,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCAOKUPWXCHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)NN)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448339
Record name 2,5-difluoro-4-hydrazinylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-hydrazinylbenzonitrile

CAS RN

129946-63-0
Record name 2,5-difluoro-4-hydrazinylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Harmain - ARTIKEL, 2020 - repository.ung.ac.id
Kappaphycus alvarezii seaweed as an important commodity in Gorontalo Province add elasticity and nutrient to traditional ilabulo food whose raw material is catfish (Pangasius sp.). …
Number of citations: 3 repository.ung.ac.id

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